molecular formula C13H8BrFN2 B181961 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine CAS No. 426825-66-3

6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

Cat. No. B181961
M. Wt: 291.12 g/mol
InChI Key: NKIQEILZYPFNFA-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is a type of imidazo[1,2-a]pyridine, which is an important class of fused nitrogen-bridged heterocyclic compounds . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The most effective protocols for synthesis include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . These methods have been efficiently applied in the preparation of important drugs and promising drug candidates .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . These reactions have been used to construct the imidazo[1,2-a]pyridine core .

Scientific Research Applications

  • Antitubercular Activity : Derivatives of 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine have shown promising antitubercular activity against Mycobacterium smegmatis MC2 155 strain (Abhale et al., 2016).

  • Synthesis of Biologically Active Compounds : This compound serves as an important intermediate for the synthesis of various biologically active compounds (Wang et al., 2016).

  • Corrosion Inhibition : Imidazo[4,5-b]pyridine derivatives, including those related to 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine, have been studied for their effectiveness in inhibiting mild steel corrosion (Saady et al., 2021).

  • Imaging of β-Amyloid in Alzheimer’s Disease : Fluorinated imidazo[1,2-a]pyridine derivatives related to this compound have been synthesized and evaluated as potential agents for imaging β-amyloid plaques in Alzheimer’s disease (Zeng et al., 2006).

  • Antiviral Activity : Substituted 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridines, a class of compounds including derivatives of 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine, have shown selective activity against hepatitis C virus (Puerstinger et al., 2007).

  • Anticonvulsant Studies : Some derivatives of this compound, particularly those with a 4-fluorophenyl substituent, have exhibited potent anticonvulsant activity without toxicity (Ulloora et al., 2013).

  • Synthesis of Hybrid Structures : The compound has been used in the synthesis of hybrid structures combining indenone or chromenone with imidazo[1,2-a]pyridine (Zhang et al., 2016).

  • Antimicrobial Agents : Novel imidazo[1,2-a]pyridine and imidazo[2,1-b][1,3]benzothiazole motifs have been synthesized and evaluated as antimicrobial agents (Al‐Tel et al., 2011).

  • Imaging of Amyloid Plaques : Derivatives have been studied as imaging agents for β-amyloid plaques in Alzheimer's disease, with potential for both PET and SPECT imaging (Yousefi et al., 2012).

  • Flaviviridae Inhibitors : Biphenyl derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine, which are related compounds, have shown inhibitory properties on the replication of bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV) (Enguehard-Gueiffier et al., 2013).

properties

IUPAC Name

6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFN2/c14-10-3-6-13-16-12(8-17(13)7-10)9-1-4-11(15)5-2-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIQEILZYPFNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360805
Record name 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

CAS RN

426825-66-3
Record name 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
C Enguehard, M Hervet, I Théry, JL Renou… - Helvetica chimica …, 2001 - Wiley Online Library
We previously reported that reactivity towards the Suzuki cross‐coupling reaction of 3‐iodoimidazo[1,2‐a]pyridines substituted at C(2) is largely influenced by the nature of this 2‐…
Number of citations: 26 onlinelibrary.wiley.com
M Hervet, I Thery, A Gueiffier… - Helvetica chimica …, 2003 - Wiley Online Library
The scope of the Suzuki‐cross‐coupling reaction of 6‐haloimidazo[1,2‐a]pyridines is dependent on the availability of the (hetero)arylboronic acids. Thus, with the aim to develop …
Number of citations: 25 onlinelibrary.wiley.com
J Koubachi, S El Kazzouli, M Bousmina… - European Journal of …, 2014 - Wiley Online Library
This review surveys recent developments (reported in the last fifteen years) in organometallic‐chemistry‐based methods for the functionalization of imidazo[1,2‐a]pyridines, in …
C Enguehard, H Allouchi, A Gueiffier… - The Journal of Organic …, 2003 - ACS Publications
The reactivity of 6-haloimidazo[1,2-a]pyridine toward different azoles is reported. The process was shown to be highly dependent on the reaction conditions. Using copper(I) catalyst, the …
Number of citations: 48 pubs.acs.org
C Enguehard, H Allouchi, A Gueiffier… - The Journal of Organic …, 2003 - ACS Publications
Convenient and efficient methods for the preparation of novel 6-aminoimidazo[1,2-a]pyridine derivatives are reported that utilized palladium- or copper-catalyzed methodology. The …
Number of citations: 93 pubs.acs.org
C Enguehard-Gueiffier, I Thery, A Gueiffier… - Tetrahedron, 2006 - Elsevier
Convenient and efficient methods for the preparation of novel 6-amido and 6-phenylsulfanylimidazo[1,2-a]pyridine derivatives that utilize copper-catalyzed methodologies are reported. …
Number of citations: 73 www.sciencedirect.com
AV Gulevskaya, AF Pozharskii - Metal Free CH Functionalization of …, 2014 - Springer
Abstract The review surveys the data on amination of electron-deficient aromatic heterocycles by using the methodology of nucleophilic substitution of hydrogen (S N H ). The recent …
Number of citations: 25 link.springer.com

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